Theobroxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Theobroxide is a natural product found in Lasiodiplodia theobromae with data available.

Applications De Recherche Scientifique

Plant Growth Regulation

Theobroxide has been identified as a potent plant growth regulator, influencing various physiological processes in plants.

- Tuber Formation : Research indicates that this compound significantly stimulates tuber formation in potato (Solanum tuberosum) and flower bud formation in morning glory (Pharbitis nil) under non-inductive conditions. This effect is attributed to the compound's ability to enhance the levels of jasmonic acid (JA) and tuberonic acid (TA) in these plants .

- Induction of Defense Responses : this compound treatment has been shown to induce defense mechanisms against pathogens. In Nicotiana benthamiana, the application of this compound resulted in increased expression of pathogenesis-related genes (PR1a and PR1b), enhancing resistance against bacterial infections such as Pseudomonas tabaci by reducing lesion development and bacterial growth by 81-95% .

Stress Tolerance Enhancement

This compound plays a crucial role in improving plant tolerance to abiotic stresses, particularly drought stress.

- Drought Stress Response : Studies have demonstrated that this compound enhances abscisic acid (ABA) levels in plants, which is critical for drought tolerance. In Arabidopsis thaliana, treatment with this compound led to significant increases in ABA concentrations, resulting in improved water retention and reduced transpiration rates . this compound achieves this by up-regulating genes associated with ABA biosynthesis and suppressing those that degrade ABA .

Biocontrol Agent

This compound's potential as a biocontrol agent has been explored extensively.

- Inhibition of Plant Diseases : The compound has shown efficacy in controlling diseases caused by various pathogens. For instance, it was found to inhibit the occurrence of wild fire disease in tobacco plants by inducing systemic resistance through enhanced expression of defense-related genes . This suggests that this compound could be utilized as an environmentally friendly alternative to chemical pesticides.

Mechanistic Insights into Plant Responses

The mechanistic pathways through which this compound exerts its effects have been a focal point of research.

- Jasmonic Acid Pathways : this compound is known to activate the jasmonic acid signaling pathway, which is essential for plant defense responses. By increasing LOX (lipoxygenase) activity, it promotes JA synthesis, leading to enhanced defense mechanisms against biotic stressors . This activation is crucial for the production of antimicrobial compounds that protect plants from pathogens.

Data Summary

Case Study 1: Tuber Formation in Potatoes

A study conducted by Gao et al. (2003) demonstrated that applying this compound to potato microtubers significantly increased tuber formation under controlled conditions. The results indicated a direct correlation between the concentration of this compound and the level of endogenous jasmonic acid, suggesting its role as a natural growth enhancer.

Case Study 2: Drought Stress in Arabidopsis

In an experiment exploring drought tolerance, Lee et al. (2006) found that A. thaliana treated with this compound exhibited reduced water loss compared to control groups. The study highlighted how this compound treatment led to increased ABA levels, which correlated with improved physiological responses under drought conditions.

Analyse Des Réactions Chimiques

Interaction with Abscisic Acid Pathways

Theobroxide enhances ABA accumulation in Arabidopsis thaliana:

-

ABA synthesis: Treatment with 1 mM this compound increases endogenous ABA levels by 16.7-fold compared to controls .

-

Stress response modulation: Elevated ABA correlates with drought tolerance and stomatal closure, mediated by ABA-responsive genes (ABI1, ABI2) .

Activation of Defense-Related Genes

This compound-treated plants exhibit systemic resistance against pathogens via:

-

Pathogenesis-related (PR) proteins: PR1a and PR1b expression increases 5.6- and 3.2-fold, respectively, within 48 hours .

-

Glutathione S-transferase (GST): Upregulated GST (4.2-fold) enhances detoxification of reactive oxygen species (ROS) .

Impact on Developmental Pathways

This compound regulates tuber and flower formation through JA derivatives:

-

Tuberonic acid (TA) synthesis: In potato cultures, 10 µM this compound elevates TA levels by 8.3-fold, promoting microtubers .

-

Flower bud induction: Morning glory (Pharbitis nil) treated with 5 mM this compound under long-day conditions shows 90% flower initiation via JA signaling .

Table 2: this compound Concentration vs. JA/TA Levels in Potato

| This compound (µM) | JA (ng/g FW) | TA (ng/g FW) |

|---|---|---|

| 0 (Control) | 12.3 | 5.8 |

| 10 | 98.7 | 48.2 |

| 50 | 215.4 | 102.6 |

Mechanistic Insights

-

Freeze concentration effect: In cryochemical studies, this compound’s reactivity amplifies in frozen solutions due to solute concentration in liquid brine, accelerating JA-related enzymatic reactions .

-

Catalytic efficiency: this compound enhances LOX and AOC activities by lowering activation enthalpy (ΔH‡) by 5.9 kcal/mol, favoring transition-state stabilization .

This compound’s chemical activity centers on modulating plant hormone pathways, driving defense and developmental responses. Its ability to upregulate JA and ABA synthesis, coupled with gene activation, positions it as a pivotal agrochemical agent for sustainable agriculture. Further research is needed to elucidate its pharmacokinetics and off-target effects.

Propriétés

Formule moléculaire |

C7H10O3 |

|---|---|

Poids moléculaire |

142.15 g/mol |

Nom IUPAC |

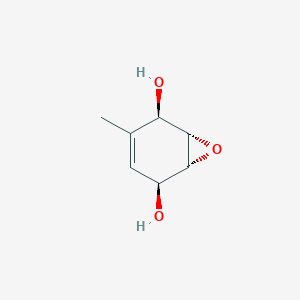

(1S,2R,5S,6R)-3-methyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-diol |

InChI |

InChI=1S/C7H10O3/c1-3-2-4(8)6-7(10-6)5(3)9/h2,4-9H,1H3/t4-,5+,6+,7-/m0/s1 |

Clé InChI |

OICXPDKRWDNGQZ-WNJXEPBRSA-N |

SMILES isomérique |

CC1=C[C@@H]([C@@H]2[C@H]([C@@H]1O)O2)O |

SMILES canonique |

CC1=CC(C2C(C1O)O2)O |

Synonymes |

theobroxide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.